2,2-Dihydroxy-1-(pyridin-2-yl)ethan-1-one

Heterocyclic chemistry Multicomponent reactions Regioselectivity

Generic arylglyoxals fail in chelation-controlled syntheses of 2,6-oligopyridines, pyridin-2(1H)-ones, or metal-chelating pharmacophores. This 2-pyridylglyoxal monohydrate provides the Lewis-basic ortho-nitrogen essential for directing cyclocondensation and mechanochemical cascades. - **Regioselective ring closure**: Single isomer output without chromatography for HTS library production. - **Metal-coordinating scaffold**: Enables MOF ligands, photoredox catalysts, and iron-chelator mimics. - **Sustainable protocols**: Validated in solvent-free grinding for pyrrole/tetrahydropyridine synthesis. - **Purity**: ≥98% crystalline solid, research intermediate grade.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 138380-44-6
Cat. No. B12833066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dihydroxy-1-(pyridin-2-yl)ethan-1-one
CAS138380-44-6
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)C(O)O
InChIInChI=1S/C7H7NO3/c9-6(7(10)11)5-3-1-2-4-8-5/h1-4,7,10-11H
InChIKeyJVCHODKRWGEYML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Identity and Procurement Baseline


2,2-Dihydroxy-1-(pyridin-2-yl)ethan-1-one, also designated 2-pyridylglyoxal monohydrate, is a heteroaryl α-ketoaldehyde belonging to the arylglyoxal class . It comprises a pyridin-2-yl group appended to a gem‑diol (hydrated aldehyde) moiety adjacent to a ketone carbonyl, corresponding to the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g·mol⁻¹ . This compound is typically supplied as a crystalline solid (purity ≥ 98 %) and is employed exclusively as a research intermediate in the construction of nitrogen‑containing heterocycles via multi‑component and condensation strategies .

Why Generic Substitution Fails


The pyridin-2-yl substituent in 2,2-dihydroxy-1-(pyridin-2-yl)ethan-1-one is not merely a variant of the aryl group found in phenylglyoxal or its 3‑pyridyl isomer. The ring nitrogen at the ortho position provides a Lewis‑basic site capable of chelating metals or engaging in hydrogen‑bonding with substrates, which directly influences reaction chemo‑ and regioselectivity during key transformations [1]. For instance, synthetic routes that rely on 2‑pyridylglyoxal for the assembly of 2,6‑oligopyridines or pyridin‑2(1H)‑one derivatives cannot achieve the same product outcomes when the 3‑pyridyl isomer or simple phenylglyoxal is substituted, because the coordination environment of the nitrogen atom is critical for directing cyclocondensation and cycloaddition steps [2]. Consequently, procurement based solely on generic “arylglyoxal” classification invites synthetic failure.

Quantitative Evidence vs. Closest Analogs


Regiospecific Reactivity in Heterocycle Construction

In one‑pot, solid‑acid catalyzed cascade reactions that construct 4‑hydroxy‑3‑(2‑oxo‑2‑aryl‑1‑(arylamino)ethyl)pyridin‑2(1H)‑ones, 2,2‑dihydroxy‑1‑(pyridin‑2‑yl)ethan‑1‑one participates with complete regiochemical fidelity dictated by the ortho‑pyridyl nitrogen [1]. Substituting with 2,2‑dihydroxy‑1‑(pyridin‑3‑yl)ethan‑1‑one results in loss of directional chelation control, leading to isomeric mixtures or a pronounced drop in cyclization efficiency [2].

Heterocyclic chemistry Multicomponent reactions Regioselectivity

Superior Hydrate Stability vs. Phenylglyoxal

While phenylglyoxal monohydrate (CAS 1074‑12‑0) shows a sharp melting endotherm at 71–76 °C , 2‑pyridylglyoxal monohydrate exhibits no defined melting point below decomposition temperature, consistent with a tightly bound hydrate that resists dehydration under ambient storage . This property reduces variability in stoichiometry during weighing and avoids the need for Karl‑Fischer titration before use.

Chemical stability Storage Hydrate vs. anhydrous

Divergent Chemoselectivity in Pyrrole Synthesis

Under identical solvent‑free grinding conditions, the reaction of ethyl (E)‑3‑(arylamino)acrylates, malononitrile, and 2,2‑dihydroxy‑1‑arylethan‑1‑ones yields either pyrroles or tetrahydropyridines depending on the N‑aryl substitution pattern [1]. When the aryl component is 2‑pyridyl, the strong electron‑withdrawing and chelating nature of the pyridyl group shifts the chemoselectivity toward tetrahydropyridine formation, whereas phenylglyoxal preferentially furnishes pyrroles under the same conditions.

Multi-component reactions Chemoselectivity Pyrrole synthesis

Unique Utility in Oligopyridine Assembly

The condensation of 2‑pyridylglyoxal with carboxamidrazones furnishes 1,2,4‑triazines that subsequently undergo [4+2] cycloaddition with bicyclo[2.2.1]hepta‑2,5‑diene to yield 2,6‑oligopyridines [1]. This transformation is enabled by the 2‑pyridyl group, which facilitates the initial condensation and directs the cycloaddition regiochemistry. Neither phenylglyoxal nor 3‑pyridylglyoxal can replace 2‑pyridylglyoxal in this sequence because the ortho‑pyridyl moiety is essential for both the electronic activation of the triazine intermediate and the metal‑coordination properties of the final oligopyridine product.

Oligopyridine synthesis Cycloaddition Coordination chemistry

Research and Industrial Application Scenarios


Pyridinone Library Synthesis

Employing 2,2‑dihydroxy‑1‑(pyridin‑2‑yl)ethan‑1‑one in solid‑acid catalyzed cascade reactions enables the rapid, one‑pot generation of structurally diverse 4‑hydroxy‑3‑(2‑oxo‑2‑aryl‑1‑(arylamino)ethyl)pyridin‑2(1H)‑one derivatives [1]. The ortho‑pyridyl nitrogen ensures regioselective ring closure, delivering single isomers without chromatographic separation, which is critical for automated high‑throughput library production.

Iron-Chelating and Antioxidant Scaffolds

The α‑hydroxyketone motif within 2,2‑dihydroxy‑1‑(pyridin‑2‑yl)ethan‑1‑one mimics the pharmacophore of hydroxypyridinone‑based iron chelators [1]. Its incorporation into larger frameworks enables the design of novel antioxidants or metal‑sequestering agents, leveraging both the chelating gem‑diol moiety and the metal‑coordinating pyridine nitrogen.

Oligopyridine Ligands for Coordination Chemistry

For laboratories synthesizing polypyridyl ligands for metal‑organic frameworks, photoredox catalysts, or supramolecular assemblies, 2‑pyridylglyoxal is the requisite starting material for the triazine → oligopyridine cycloaddition sequence [1]. No alternative glyoxal building block can access the same 2,6‑oligopyridine architectures.

Solvent-Free Multi-Component Reactions

The compound has been validated in mechanochemical, solvent‑free grinding protocols for the chemoselective synthesis of pyrroles and tetrahydropyridines, where its unique electronic profile governs product divergence [1]. This application is particularly relevant for groups pursuing sustainable synthetic methodologies with reduced solvent waste.

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